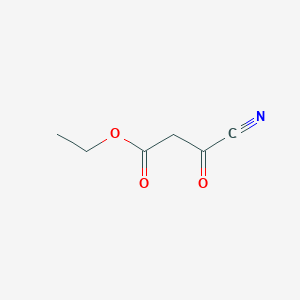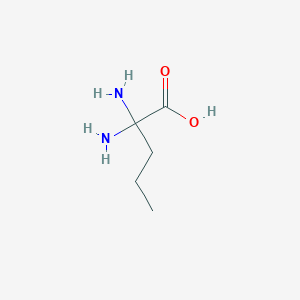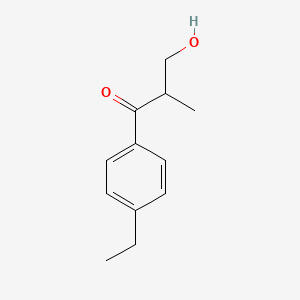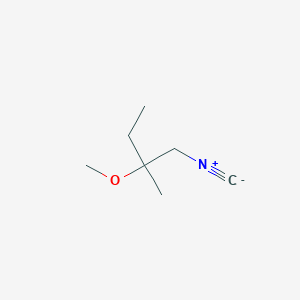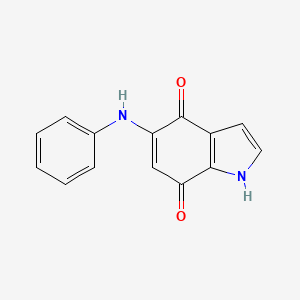
5-Anilino-1H-indole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-1H-indole-4,7-dione: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole core with an anilino group at the 5-position and two ketone groups at the 4 and 7 positions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-1H-indole-4,7-dione can be achieved through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization can introduce the anilino and ketone groups.
Pictet-Spengler Reaction: This method involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form the indole ring system.
Oxidative Cyclization: This method involves the oxidative cyclization of an appropriate precursor to form the indole core with the desired functional groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ketone groups, converting them to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted anilino-indole derivatives.
科学研究应用
Chemistry: 5-Anilino-1H-indole-4,7-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Anilino-1H-indole-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole core.
5-Bromo-1H-indole-4,7-dione: A brominated derivative with similar chemical properties.
1H-Indole-2,3-dione:
Uniqueness: 5-Anilino-1H-indole-4,7-dione is unique due to the presence of both an anilino group and two ketone groups on the indole core. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
CAS 编号 |
120602-94-0 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
5-anilino-1H-indole-4,7-dione |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-11(16-9-4-2-1-3-5-9)14(18)10-6-7-15-13(10)12/h1-8,15-16H |
InChI 键 |
ZJYBTIQVBDTHDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


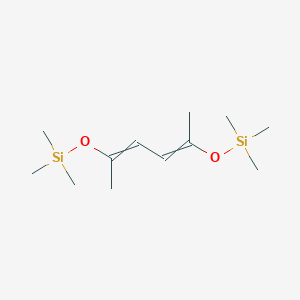

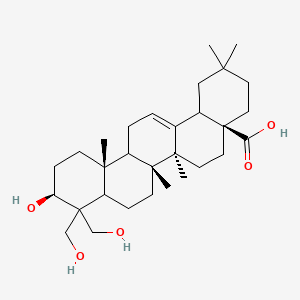


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
